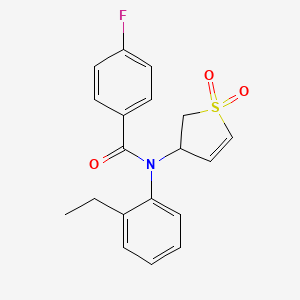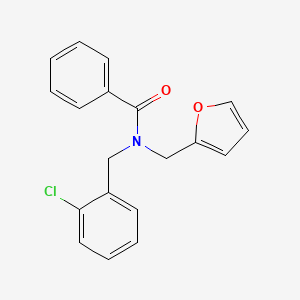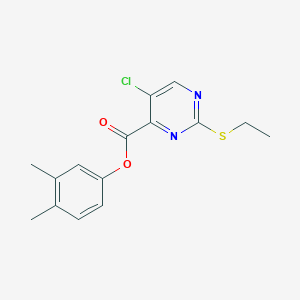
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the cyclopropanecarboxamide moiety: This can be done through cyclopropanation reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research into the specific biological activities of this compound could lead to the development of new therapeutic agents.
Industry
In industry, N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE may be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it a candidate for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Cyclopropane derivatives: Compounds like cyclopropanecarboxylic acid and cyclopropanecarboxamide are structurally related.
Uniqueness
N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is unique due to its combination of a thiophene ring, an isopropylphenyl group, and a cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)13-5-7-15(8-6-13)18(17(19)14-3-4-14)16-9-10-22(20,21)11-16/h5-10,12,14,16H,3-4,11H2,1-2H3 |
InChI Key |
CRLUWUIQHHPPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11409549.png)



![7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409566.png)
![Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409573.png)

![6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11409582.png)
![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409588.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11409607.png)
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11409611.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11409613.png)

